![molecular formula C30H52I2O2 B573573 1,2-DIIODO-4,5-(DIDODECYLOXY)BENZENE CAS No. 181144-60-5](/img/no-structure.png)
1,2-DIIODO-4,5-(DIDODECYLOXY)BENZENE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diiodo-4,5-(didodecyloxy)benzene is a chemical compound that belongs to the class of halogenated aromatic compounds. It is commonly used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 1,2-diiodo-4,5-(didodecyloxy)benzene is not fully understood. However, it is believed to act as an electron acceptor due to the presence of the iodine atoms. This property makes it useful in organic synthesis reactions, where it can facilitate the formation of new chemical bonds.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of 1,2-diiodo-4,5-(didodecyloxy)benzene. However, it is known to be relatively non-toxic and non-carcinogenic, making it a safe compound to use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,2-diiodo-4,5-(didodecyloxy)benzene in lab experiments is its unique properties, which make it useful for a wide range of applications. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, one of the limitations of using this compound is that it can be expensive to produce, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 1,2-diiodo-4,5-(didodecyloxy)benzene. Some possible areas of study include the development of new synthetic methods for producing this compound, the investigation of its potential applications in materials science and drug discovery, and the exploration of its mechanism of action and physiological effects.
Conclusion:
In conclusion, 1,2-diiodo-4,5-(didodecyloxy)benzene is a unique and versatile compound that has many potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While more research is needed to fully understand the properties and potential applications of this compound, it is clear that it has the potential to make a significant contribution to the field of chemistry and materials science.
Synthesemethoden
The synthesis of 1,2-diiodo-4,5-(didodecyloxy)benzene involves the reaction of 1,2-dibromo-4,5-(didodecyloxy)benzene with iodine in the presence of a suitable catalyst. The reaction takes place at a temperature of around 80-100°C and requires a solvent such as chloroform or dichloromethane. The product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1,2-Diiodo-4,5-(didodecyloxy)benzene has a wide range of potential applications in scientific research. It is commonly used as a building block for the synthesis of other compounds, such as liquid crystals and polymers. It is also used as a reagent in organic synthesis reactions, such as the preparation of aryl iodides and arylboronic acids.
Eigenschaften
CAS-Nummer |
181144-60-5 |
---|---|
Molekularformel |
C30H52I2O2 |
Molekulargewicht |
698.553 |
IUPAC-Name |
1,2-didodecoxy-4,5-diiodobenzene |
InChI |
InChI=1S/C30H52I2O2/c1-3-5-7-9-11-13-15-17-19-21-23-33-29-25-27(31)28(32)26-30(29)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
InChI-Schlüssel |
NOGHTCGPTNOTAD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1OCCCCCCCCCCCC)I)I |
Synonyme |
1,2-DIIODO-4,5-(DIDODECYLOXY)BENZENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.